Tecastemizole

Catalog No.
S544827
CAS No.
75970-99-9
M.F
C19H21FN4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecastemizole

CAS Number

75970-99-9

Product Name

Tecastemizole

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23)

InChI Key

SFOVDSLXFUGAIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine, norastemizole, norastemizole hydrobromide, tecastemizole

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Description

The exact mass of the compound Tecastemizole is 324.175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tecastemizole, also known as Norastemizole, is a synthetic compound classified as an H1 receptor antagonist. It is recognized for its potential as a next-generation antihistamine, primarily aimed at treating allergic conditions. The compound has a molecular formula of C19H21FN4 and a molecular weight of approximately 324.3952 g/mol. Tecastemizole is achiral, meaning it does not exhibit optical activity, and has no defined stereocenters or E/Z centers .

Despite its promising pharmacological profile, the development of tecastemizole faced significant hurdles. The compound underwent phase III clinical trials but was ultimately rejected by the FDA due to concerns regarding adverse side effects, including phospholipidosis and cardiomyopathies observed in animal studies .

Tecastemizole's chemical structure allows it to participate in various reactions typical of benzimidazole derivatives. It can undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles.
  • Electrophilic aromatic substitutions: The benzene ring can be modified through electrophilic attack.
  • Hydrolysis reactions: Under certain conditions, tecastemizole may hydrolyze to form simpler compounds.

These reactions are significant for modifying the compound's properties to enhance its therapeutic efficacy or reduce side effects.

Tecastemizole exhibits notable biological activities primarily through its action as an H1 receptor antagonist. It has been shown to:

  • Inhibit allergic inflammatory responses, particularly in pulmonary and cutaneous tissues.
  • Demonstrate H1 receptor-independent effects that may involve other pathways in mediating inflammation .
  • Block the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization, although it requires higher concentrations compared to other compounds .

The compound's ability to modulate inflammatory responses positions it as a candidate for further research in allergy and inflammation management.

The synthesis of tecastemizole typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring: Starting from appropriate precursors, the imidazole structure is constructed through cyclization reactions.
  • Benzene ring modification: The introduction of substituents on the benzene ring is achieved via electrophilic substitution methods.
  • Final coupling reactions: The final product is obtained by coupling the imidazole and benzene components, often using coupling agents or catalysts.

These synthetic pathways can be optimized for yield and purity depending on the desired application.

Tecastemizole's primary application lies in its potential use as an antihistamine for treating allergic conditions. Other potential applications include:

  • Research tool: Due to its unique mechanism of action, it may be utilized in studies investigating allergic responses and inflammation.
  • Pharmacological studies: Its interaction with hERG channels makes it relevant in cardiac safety assessments for new drugs .

Tecastemizole has been studied for its interactions with various biological targets:

  • It is a potent inhibitor of cytochrome P450 3A4, which suggests that co-administration with drugs metabolized by this enzyme could lead to increased plasma concentrations and potential toxicity .
  • Studies have indicated that tecastemizole affects cytokine release during allergic responses, suggesting a broader immunomodulatory role beyond simple H1 receptor antagonism .

Tecastemizole shares structural similarities with several other compounds within the class of antihistamines and H1 receptor antagonists. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeH1 Antagonistic ActivityUnique Features
AstemizoleBenzimidazoleYesKnown for prolonged action but withdrawn due to safety concerns.
CetirizinePiperazine derivativeYesLess sedative effect compared to older antihistamines.
FexofenadinePiperidine derivativeYesNon-sedating; primarily used for seasonal allergies.
LoratadinePiperidine derivativeYesNon-sedating; longer duration of action than first-generation antihistamines.

Tecastemizole's distinct profile as a metabolite of astemizole contributes to its unique pharmacological properties while also presenting challenges related to safety and efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.17502485 g/mol

Monoisotopic Mass

324.17502485 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5DCO14M05

Related CAS

75970-64-8 (Hydrobromide)

Drug Indication

Investigated for use/treatment in allergic rhinitis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

75970-99-9
75970-64-8

Metabolism Metabolites

Norastemizole is a known human metabolite of astemizole.

Wikipedia

Tecastemizole

Dates

Modify: 2023-07-15
1: Lever R, Hefni A, Moffatt JD, Paul W, Page CP. Effect of tecastemizole on pulmonary and cutaneous allergic inflammatory responses. Clin Exp Allergy. 2007 Jun;37(6):909-17. PubMed PMID: 17517105.
2: Schneider E, Bolo NR, Frederick B, Wilkinson S, Hirashima F, Nassar L, Lyoo IK, Koch P, Jones S, Hwang J, Sung Y, Villafuerte RA, Maier G, Hsu R, Hashoian R, Renshaw PF. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. J Clin Pharm Ther. 2006 Jun;31(3):261-73. PubMed PMID: 16789992.
3: Vlaar T, Cioc RC, Mampuys P, Maes BU, Orru RV, Ruijter E. Sustainable synthesis of diverse privileged heterocycles by palladium-catalyzed aerobic oxidative isocyanide insertion. Angew Chem Int Ed Engl. 2012 Dec 21;51(52):13058-61. doi: 10.1002/anie.201207410. Epub 2012 Nov 14. PubMed PMID: 23161862.
4: Paakkari I. Cardiotoxicity of new antihistamines and cisapride. Toxicol Lett. 2002 Feb 28;127(1-3):279-84. Review. PubMed PMID: 12052668.
5: Bachmann KA. Norastemizole Sepracor. Curr Opin Investig Drugs. 2000 Oct;1(2):219-26. PubMed PMID: 11249577.
6: Zhou Z, Vorperian VR, Gong Q, Zhang S, January CT. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. J Cardiovasc Electrophysiol. 1999 Jun;10(6):836-43. PubMed PMID: 10376921.
7: Fischer MJ, Paulussen JJ, Kok-Van Esterik JA, Van der Heijden VS, De Mol NJ, Janssen LH. Effects of the anti-allergics astemizole and norastemizole on Fc epsilon RI receptor-mediated signal transduction processes. Eur J Pharmacol. 1997 Mar 12;322(1):97-105. PubMed PMID: 9088877.
8: Ficker E, Obejero-Paz CA, Zhao S, Brown AM. The binding site for channel blockers that rescue misprocessed human long QT syndrome type 2 ether-a-gogo-related gene (HERG) mutations. J Biol Chem. 2002 Feb 15;277(7):4989-98. Epub 2001 Dec 10. PubMed PMID: 11741928.
9: Hey JA, del Prado M, Sherwood J, Kreutner W, Egan RW. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittelforschung. 1996 Feb;46(2):153-8. PubMed PMID: 8720304.

Explore Compound Types